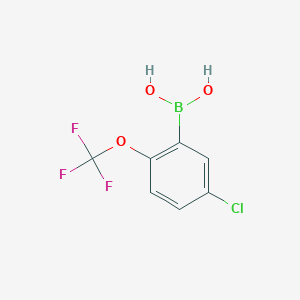

(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid

Overview

Description

(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H5BClF3O3 and its molecular weight is 240.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, properties, and biological activity through various studies and data.

1. Synthesis and Structural Properties

The synthesis of this compound involves straightforward organic reactions, typically utilizing boron reagents in the presence of suitable catalysts. Its structure features a chloro group and a trifluoromethoxy group attached to a phenyl ring, which significantly influences its electronic properties and reactivity.

2. Antimicrobial Activity

Research has shown that related compounds exhibit notable antimicrobial properties. For instance, derivatives of 5-trifluoromethyl-2-formylphenylboronic acid have demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values indicating their effectiveness against these pathogens .

| Compound | Target Organism | MIC Value (µg/mL) |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | 100 |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Aspergillus niger | 100 |

3. Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against prostate cancer cell lines. In vitro studies have shown that boronic acid derivatives can inhibit the proliferation of androgen-dependent LAPC-4 cells. The introduction of the chloro group in specific positions has been crucial for enhancing antiproliferative activity .

Case Study: Prostate Cancer Cell Lines

In a study evaluating various boronic acid derivatives, the following findings were noted:

- Cell Lines Tested : LAPC-4 (androgen-dependent), PC-3 (androgen-independent), and HepG2 (liver cancer).

- Incubation Period : 24 hours for PC-3 and HepG2; 72 hours for LAPC-4.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | LAPC-4 | 15 |

| Compound B | PC-3 | 25 |

| Compound C | HepG2 | 30 |

These results indicate that the structural modifications significantly affect the biological activity of these compounds, with specific substitutions leading to enhanced efficacy against cancer cell lines .

The proposed mechanism of action for this compound and its derivatives involves interference with cellular signaling pathways, particularly those related to androgen receptor activity in prostate cancer cells. The presence of the boronic acid moiety may also facilitate interactions with various biological targets, enhancing its therapeutic potential .

5. Conclusion

This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Continued research into its derivatives may yield more effective agents for treating resistant strains of pathogens and various cancers.

The ongoing studies will likely focus on optimizing the synthesis and evaluating the full spectrum of biological activities associated with this compound to better understand its potential therapeutic roles.

Scientific Research Applications

Pharmaceutical Applications

1.1 Diabetes and Metabolic Disorders

Research has indicated that boronic acids, including (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid, can be effective in treating metabolic disorders such as diabetes. These compounds can modulate the plasma levels of free fatty acids and influence glucose metabolism, making them potential candidates for managing conditions like insulin resistance and type 2 diabetes .

1.2 Cancer Therapeutics

This compound has been studied for its potential as a lactate dehydrogenase inhibitor, which is crucial in cancer cell proliferation. By inhibiting this enzyme, this compound could help slow down the growth of cancer cells .

1.3 Inflammatory Conditions

The compound may also play a role in treating inflammatory disorders. Its ability to modulate various biochemical pathways suggests it could be beneficial in conditions such as rheumatoid arthritis and other systemic inflammatory responses .

Synthetic Chemistry Applications

2.1 Cross-Coupling Reactions

this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is pivotal in developing pharmaceuticals and complex organic molecules .

2.2 Synthesis of Bioactive Molecules

The compound serves as a reactant in synthesizing various bioactive molecules, including those targeting specific proteins involved in disease processes. For instance, it has been linked to the synthesis of derivatives that inhibit plasminogen activator inhibitor-1 (PAI-1), which is relevant in cardiovascular diseases .

Case Studies and Research Findings

Q & A

Q. Synthesis Optimization & Structural Analysis

Q: How can researchers optimize the synthesis of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid to improve yield and purity for cross-coupling reactions? A: Synthesis optimization involves balancing halogenated precursors (e.g., bromo/chloro derivatives) with boronation agents like pinacol borane. The electron-withdrawing trifluoromethoxy group increases boronic acid acidity, enhancing Suzuki-Miyaura coupling efficiency. Key steps include:

- Halogenation control : Use 5-chloro-2-(trifluoromethoxy)benzene derivatives to avoid over-substitution .

- Purification : Column chromatography or recrystallization (e.g., with acetone/water) achieves >97% purity .

- Stabilization : Store under inert gas (N₂/Ar) to prevent oxidation to phenol byproducts .

Q. Physicochemical Characterization

Q: What advanced spectroscopic and computational methods are recommended for characterizing this compound? A:

Q. Stability Under Reactive Oxygen Species (ROS)

Q: How does the diol component in boronic esters influence oxidation rates in biological systems? A: Oxidation studies show boronic esters hydrolyze to free acid + diol, reacting with ROS like H₂O₂. Key findings:

- Fast oxidation : Pinacol boronate esters (e.g., 9a) oxidize to phenol in 10 minutes (50% conversion) .

- Slow oxidation : Neopentyl glycol derivatives (9b) require 27 minutes, indicating diol affinity impacts stability .

- Biological relevance : Higher clogP correlates with increased cellular uptake and activity in leukemia models .

Q. Drug Design & Target Interactions

Q: How does the trifluoromethoxy group enhance binding to microbial targets like leucyl-tRNA synthetase? A: The -OCF₃ group:

- Electron withdrawal : Polarizes the phenyl ring, strengthening π-π stacking with aromatic residues in enzyme active sites .

- Hydrophobic interactions : The CF₃ moiety fits into hydrophobic pockets, as shown in docking studies of analogous antifungal agents .

- Acidity modulation : Lowers pKa of the boronic acid, promoting stable tetrahedral complexes with serine residues .

Q. Conflicting Data in Biological Activity

Q: How should researchers resolve contradictions between in vitro ROS stability and cellular efficacy? A:

- Control hydrolysis : Use affinity assays (e.g., alizarin red S) to measure diol-boronic acid equilibrium independently of ROS .

- Cellular vs. acellular assays : Compare oxidation rates in buffer (e.g., pH 7.4) vs. intracellular environments (e.g., lysosomal pH 4.5) .

- Structure-activity relationships (SAR) : Prioritize esters with balanced clogP (2.5–3.5) for membrane permeability and ROS reactivity .

Q. Advanced Applications: Stimuli-Responsive Drug Delivery

Q: Can this boronic acid be integrated into glucose-sensitive hydrogels for targeted drug release? A: Yes. The boronic acid forms reversible complexes with polyols (e.g., glucose):

- Glucose sensing : At high glucose concentrations, the complex dissociates, triggering hydrogel swelling and drug release .

- Stability enhancement : The trifluoromethoxy group reduces hydrolysis vs. non-fluorinated analogs, extending shelf life .

Q. Safety & Handling in Research Settings

Q: What precautions are critical when handling this compound in aqueous or oxidative conditions? A:

Properties

IUPAC Name |

[5-chloro-2-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O3/c9-4-1-2-6(15-7(10,11)12)5(3-4)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZWBMQPOWTYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681870 | |

| Record name | [5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870822-78-9 | |

| Record name | [5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.